molecular formula C9H6N3NaO2 B2956851 Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate CAS No. 1706461-04-2

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate

Cat. No.: B2956851
CAS No.: 1706461-04-2
M. Wt: 211.156
InChI Key: ICQVGNYENLEYEK-UHFFFAOYSA-M
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Description

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is a compound that features a unique combination of an imidazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features both an imidazole and a pyridine ring, which are known for their roles in various biological systems. The presence of these rings allows the compound to interact with multiple biological targets, making it a versatile candidate for further research.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H7N3O2Na
CAS Number1706461-04-2
SolubilitySoluble in water

The biological activity of this compound primarily stems from its ability to coordinate with metal ions and form complexes that can inhibit enzyme activity. The imidazole ring is particularly effective in binding to metal ions, which is crucial for the inhibition of metalloproteins and enzymes involved in various biochemical pathways. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating interactions with biological macromolecules such as proteins and nucleic acids .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its potential applications include:

  • Inhibition of Kinases : The compound has shown promise in selectively inhibiting certain kinases, which are critical in cancer progression and other diseases .
  • Antiviral Activity : Studies have demonstrated that derivatives of imidazopyridine compounds exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and hepatitis viruses .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it can induce apoptosis in specific cancer cells, potentially making it a candidate for anticancer therapy .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the effectiveness of related compounds in inhibiting HSV replication in vitro. The introduction of specific functional groups significantly enhanced their antiviral activity .
  • Kinase Inhibition : Research has shown that imidazopyridine derivatives can selectively inhibit kinases involved in cancer pathways, suggesting their potential as targeted cancer therapies .
  • Metal Ion Interaction : Investigations into the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals, which may enhance its biological efficacy through modulation of metal-dependent enzymes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-(1H-Imidazol-2-yl)pyridineLacks carboxylate groupModerate enzyme inhibition
Imidazole-4-carboxylic acidContains imidazole but no pyridineAntimicrobial properties
Pyridine-2-carboxylic acidContains pyridine but no imidazoleLimited biological activity

Properties

IUPAC Name

sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.Na/c13-9(14)7-3-1-2-6(12-7)8-4-10-5-11-8;/h1-5H,(H,10,11)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQVGNYENLEYEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C2=CN=CN2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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